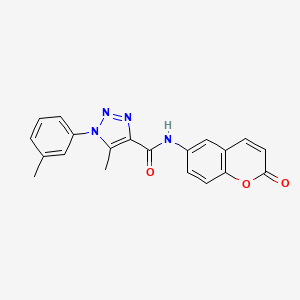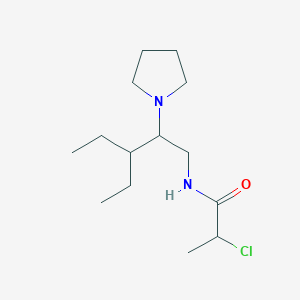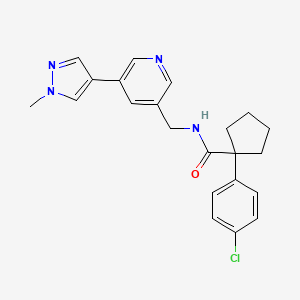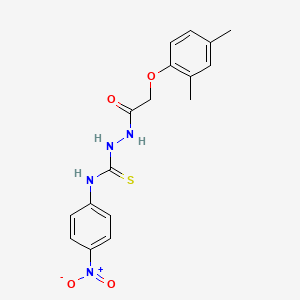
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as EPLIN, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPLIN is a sulfonamide derivative that has been synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
Inhibitors of SARS-CoV-2 Proteases
Application: Potential COVID-19 Therapeutics
Experimental Procedure: The compounds were synthesized using a green chemistry approach in ethanol at room temperature, achieving up to 90% yield. Their structures were confirmed via spectroscopic methods .
Results: The derivatives exhibited good binding affinity to the SARS-CoV-2 Mpro enzyme, with binding energy scores indicating strong interactions. The top-ranked compounds also showed a lower HOMO–LUMO energy difference compared to the standard drug Nirmatrelvir, suggesting efficient charge transfer at the molecular level .
Potential Impact: These findings highlight the derivatives as promising candidates for further in vivo studies and drug development against COVID-19.
Drug-likeness and Pharmacophore Modeling
Application: Drug Design and Discovery
Experimental Procedure: In silico analysis was performed, including adherence to Lipinski’s rule of five for drug-likeness and ADMET prediction to assess the pharmacokinetic properties .
Results: The analysis suggested that the compounds possess favorable drug-like properties and pharmacophores that align with the requirements for oral bioavailability and therapeutic potential .
Potential Impact: This application aids in the preclinical assessment of the compounds, streamlining the drug development process by identifying promising candidates early on.
Molecular Docking Studies
Application: Computational Drug Development
Experimental Procedure: Using the crystal structure of the Mpro enzyme, the compounds were computationally docked to predict their binding modes and affinities .
Results: The docking results revealed that the derivatives fit well within the active site, forming stable interactions with key amino acid residues .
Potential Impact: These studies are crucial for understanding the mechanism of action and for optimizing the compounds to enhance their efficacy as antiviral agents.
Density Functional Theory (DFT) Analysis
Application: Quantum Chemical Calculations
Experimental Procedure: The electronic properties, including the frontier molecular orbitals (HOMO and LUMO), were calculated to understand the charge distribution and reactivity of the compounds .
Results: The compounds displayed a lower energy gap between HOMO and LUMO, indicating a propensity for electron transfer, which is a desirable feature in drug molecules .
Potential Impact: DFT analysis provides a theoretical foundation for predicting the reactivity and stability of the compounds, which is beneficial for further chemical modifications and optimization.
Antimicrobial Activity
Application: Antimicrobial Drug Research
Experimental Procedure: The compounds were tested against a panel of bacteria and fungi to evaluate their antimicrobial efficacy .
Results: Some derivatives showed promising activity, indicating their potential as antimicrobial agents .
Potential Impact: The discovery of new antimicrobial compounds is crucial in the fight against antibiotic-resistant bacteria and emerging infectious diseases.
Green Chemistry Synthesis
Application: Sustainable Chemical Practices
Experimental Procedure: The compounds were synthesized in ethanol, a less toxic solvent, at room temperature, which minimizes energy consumption and environmental impact .
Eigenschaften
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S2/c1-2-24(18-6-4-3-5-7-18)31(28,29)20-12-8-16(9-13-20)21(25)23-17-10-14-19(15-11-17)30(22,26)27/h3-15H,2H2,1H3,(H,23,25)(H2,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYDYJPYWZQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)


![3,4,5-trimethoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2871306.png)


![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)
![2-(3-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871314.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2871317.png)
![4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2871318.png)

![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2871321.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-methoxypropanamide](/img/structure/B2871322.png)